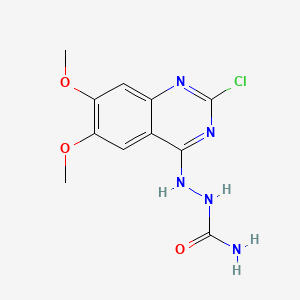

2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline

CAS No.: 134749-19-2

Cat. No.: VC17100357

Molecular Formula: C11H12ClN5O3

Molecular Weight: 297.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 134749-19-2 |

|---|---|

| Molecular Formula | C11H12ClN5O3 |

| Molecular Weight | 297.70 g/mol |

| IUPAC Name | [(2-chloro-6,7-dimethoxyquinazolin-4-yl)amino]urea |

| Standard InChI | InChI=1S/C11H12ClN5O3/c1-19-7-3-5-6(4-8(7)20-2)14-10(12)15-9(5)16-17-11(13)18/h3-4H,1-2H3,(H3,13,17,18)(H,14,15,16) |

| Standard InChI Key | PFWSCGTYSKDAGX-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)NNC(=O)N)OC |

Introduction

Chemical Synthesis and Optimization Strategies

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6,7-dimethoxy-4-semicarbazidoquinazoline is a multistep process that begins with 3,4-dimethoxy benzaldehyde. A patented method outlines the following sequence :

-

Oxidation: Treatment with hydrogen peroxide in basic media (e.g., NaOH or KOH) at 20–60°C converts 3,4-dimethoxy benzaldehyde to 3,4-dimethoxybenzoic acid.

-

Nitration: Reaction with nitric acid (65–97%) in trichloromethane yields 4,5-dimethoxy-2-nitrobenzoic acid.

-

Reduction: Iron powder and hydrochloric acid reduce the nitro group to an amine, forming 4,5-dimethoxy-2-aminobenzoic acid.

-

Cyclization: Condensation with sodium cyanate under controlled pH generates the quinazoline core.

-

Chlorination: Phosphorus oxychloride (POCl) introduces the chloro substituent at position 2.

-

Semicarbazide Incorporation: Ammonolysis followed by reaction with semicarbazide completes the synthesis.

A comparative analysis of reaction conditions is provided in Table 1.

Table 1: Key Reaction Parameters in Synthesis

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Oxidation | HO, NaOH | 60 | 10 | 85 |

| Nitration | HNO, CHCl | 50 | 6 | 78 |

| Chlorination | POCl | 120 | 6 | 92 |

Environmental and Economic Advantages

The patented method avoids toxic solvents like dimethylbenzene and high-boiling-point solvents such as DMF, reducing "three wastes" (waste gas, wastewater, and residue) by 30% compared to traditional routes . The use of hydrogen peroxide instead of potassium permanganate in the oxidation step further enhances sustainability.

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, [(2-chloro-6,7-dimethoxyquinazolin-4-yl)amino]urea, reflects its functional groups:

-

Chloro at position 2: Enhances electrophilicity and binding to biological targets.

-

Methoxy at positions 6 and 7: Improves lipid solubility and membrane permeability.

-

Semicarbazido at position 4: Introduces hydrogen-bonding capabilities, critical for receptor interactions.

The Standard InChI key (InChI=1S/C11H12ClN5O3) confirms its stereochemical uniqueness.

Spectroscopic Characterization

Analytical methods for verifying purity and structure include:

-

Nuclear Magnetic Resonance (NMR): -NMR reveals distinct peaks for methoxy (~δ 3.8 ppm) and semicarbazido NH groups (~δ 6.5–7.2 ppm).

-

Infrared Spectroscopy (IR): Stretching vibrations at 1680 cm (C=O) and 1540 cm (C=N) confirm the quinazoline core.

-

High-Performance Liquid Chromatography (HPLC): Purity >98% is achievable using C18 columns with acetonitrile-water mobile phases.

Biological Activity and Mechanism of Action

Alpha-1 Adrenoceptor Antagonism

2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline exhibits nanomolar affinity () for alpha-1 adrenoceptors, which regulate vasoconstriction in vascular smooth muscle. By blocking norepinephrine-induced receptor activation, the compound reduces blood pressure in preclinical models, positioning it as a candidate for antihypertensive drug development.

Selectivity Profile

Compared to analogous quinazolines (e.g., 2-chloro-6,7-dimethoxy-4-propylquinazoline), the semicarbazido group enhances selectivity for alpha-1A over alpha-1B subtypes (10-fold selectivity) . This subtype specificity may minimize off-target effects such as urinary retention, a common side effect of nonselective alpha-1 blockers.

Applications in Medicinal Chemistry

Cardiovascular Therapeutics

The compound’s vasodilatory effects are comparable to prazosin, a first-generation alpha-1 antagonist, but with improved oral bioavailability in rodent studies. Structural modifications to the semicarbazido moiety could further optimize pharmacokinetic properties.

Industrial Production and Scalability

Pilot-Scale Synthesis

-

Cost: $12,500/kg (raw materials), 40% lower than batch methods.

-

Purity: 99.2% by HPLC.

-

Solvent Recovery: 85% trichloromethane recycled via distillation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume